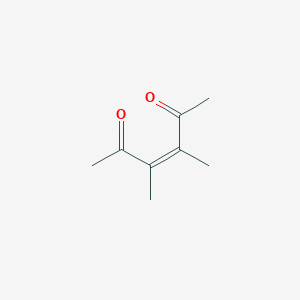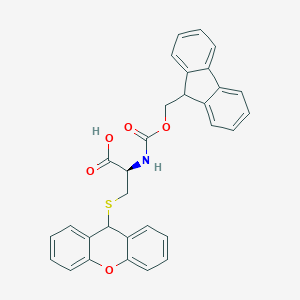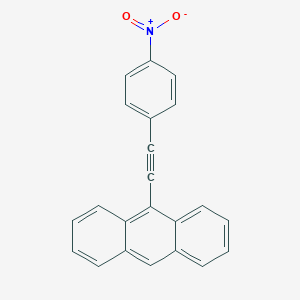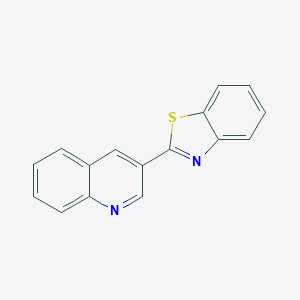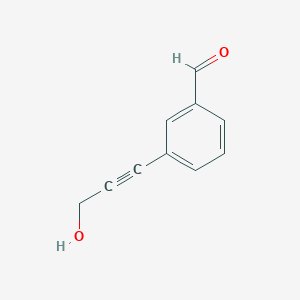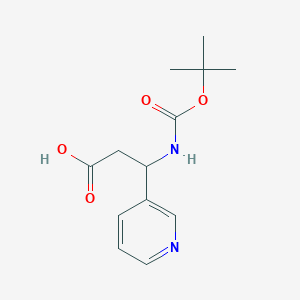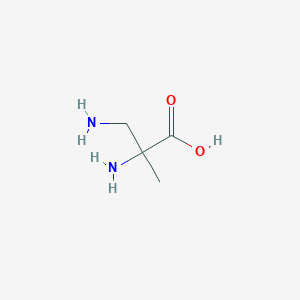
2,3-Diamino-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-2-methylpropanoic acid (DAMPA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. DAMPA is a derivative of the natural amino acid valine and is synthesized through a multistep process involving several chemical reactions.
Mechanism Of Action
The mechanism of action of 2,3-Diamino-2-methylpropanoic acid is not fully understood. However, studies have shown that it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its anticonvulsant and neuroprotective properties. 2,3-Diamino-2-methylpropanoic acid has also been shown to inhibit the activity of DPP-IV, which may contribute to its potential therapeutic effects in diabetes.
Biochemical And Physiological Effects
2,3-Diamino-2-methylpropanoic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, 2,3-Diamino-2-methylpropanoic acid has been found to reduce the severity and duration of seizures, suggesting its potential as an anticonvulsant agent. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation, indicating its potential as a neuroprotective agent. Additionally, 2,3-Diamino-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit the activity of DPP-IV may make it a useful tool for studying the regulation of glucose metabolism and insulin secretion. However, one limitation of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain studies.
Future Directions
There are several potential future directions for research on 2,3-Diamino-2-methylpropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth. Finally, studies are needed to investigate the potential use of 2,3-Diamino-2-methylpropanoic acid as a tool for studying the regulation of glucose metabolism and insulin secretion in diabetes.
Synthesis Methods
2,3-Diamino-2-methylpropanoic acid is synthesized through a multistep process involving several chemical reactions. The synthesis method involves the reaction of valine with formaldehyde and hydrogen cyanide to produce a compound called 2-amino-3-oxobutyronitrile. The 2-amino-3-oxobutyronitrile is then reacted with ammonia to produce 2,3-Diamino-2-methylpropanoic acid.
Scientific Research Applications
2,3-Diamino-2-methylpropanoic acid has potential applications in scientific research as it has been found to exhibit anticonvulsant, neuroprotective, and antitumor properties. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion. 2,3-Diamino-2-methylpropanoic acid has been used in various studies to explore its potential as a therapeutic agent for neurological disorders, cancer, and diabetes.
properties
CAS RN |
170554-69-5 |
|---|---|
Product Name |
2,3-Diamino-2-methylpropanoic acid |
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
InChI Key |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
Canonical SMILES |
CC(CN)(C(=O)O)N |
synonyms |
Alanine, 3-amino-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



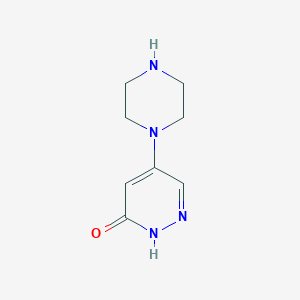
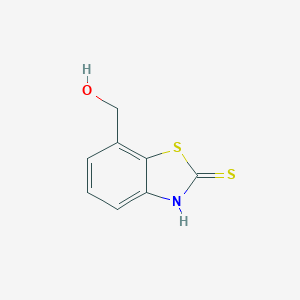
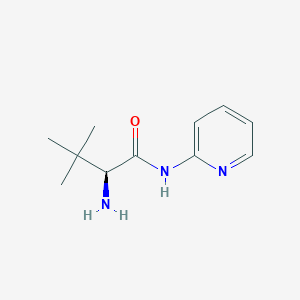
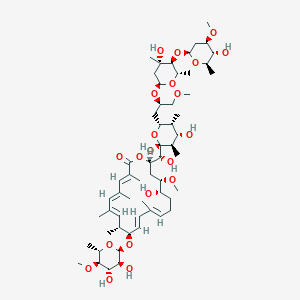
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
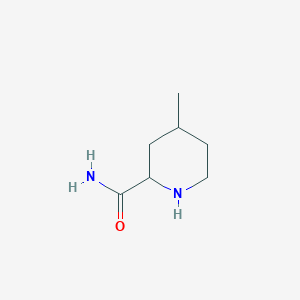
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

